1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine
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Overview
Description
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,3-dimethylphenylamine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where 2,3-dimethylphenylamine reacts with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-2,2,2-trifluoroethan-1-amine
- 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-amine
- 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol
Uniqueness
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
LYKOQELHHVBULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(F)(F)F)N)C |
Origin of Product |
United States |
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